N-(4-{[4-(diethylamino)-6-methylpyrimidin-2-yl]amino}phenyl)-4-methoxybenzene-1-sulfonamide
Description
N-(4-{[4-(Diethylamino)-6-methylpyrimidin-2-yl]amino}phenyl)-4-methoxybenzene-1-sulfonamide (CAS: 923216-86-8) is a sulfonamide derivative featuring a pyrimidine core substituted with diethylamino and methyl groups, linked to a 4-methoxyphenylsulfonamide moiety. Its molecular formula is C₂₂H₂₇N₅O₃S, with a molecular weight of 441.5 g/mol . The compound’s structure combines a sulfonamide pharmacophore with a diethylamino-pyrimidine scaffold, a design strategy often employed to enhance solubility and target-binding affinity in medicinal chemistry .
Properties
IUPAC Name |
N-[4-[[4-(diethylamino)-6-methylpyrimidin-2-yl]amino]phenyl]-4-methoxybenzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H27N5O3S/c1-5-27(6-2)21-15-16(3)23-22(25-21)24-17-7-9-18(10-8-17)26-31(28,29)20-13-11-19(30-4)12-14-20/h7-15,26H,5-6H2,1-4H3,(H,23,24,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WTIWBPCZMXALHQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C1=NC(=NC(=C1)C)NC2=CC=C(C=C2)NS(=O)(=O)C3=CC=C(C=C3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H27N5O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801123625 | |
| Record name | N-[4-[[4-(Diethylamino)-6-methyl-2-pyrimidinyl]amino]phenyl]-4-methoxybenzenesulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801123625 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
441.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
923216-86-8 | |
| Record name | N-[4-[[4-(Diethylamino)-6-methyl-2-pyrimidinyl]amino]phenyl]-4-methoxybenzenesulfonamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=923216-86-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-[4-[[4-(Diethylamino)-6-methyl-2-pyrimidinyl]amino]phenyl]-4-methoxybenzenesulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801123625 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic routes for N-(4-{[4-(diethylamino)-6-methylpyrimidin-2-yl]amino}phenyl)-4-methoxybenzene-1-sulfonamide generally start with the synthesis of the core pyrimidinyl structure, which is then elaborated through a series of reactions to introduce the diethylamino and methoxybenzene sulfonamide groups. Typical reaction conditions might include the use of strong bases, acidic catalysts, and temperature control to ensure product purity and yield. Industrial production often employs optimized synthetic routes, leveraging catalytic processes to maximize efficiency.
Chemical Reactions Analysis
Scientific Research Applications
Chemistry
N-(4-{[4-(diethylamino)-6-methylpyrimidin-2-yl]amino}phenyl)-4-methoxybenzene-1-sulfonamide serves as a building block for synthesizing more complex molecules. Its functional groups allow for various chemical reactions, including oxidation, reduction, and substitution, which can introduce new functionalities into the molecule.
Common Reactions:
- Oxidation: Can yield sulfoxides or sulfones.
- Reduction: Converts nitro or carbonyl groups to amines or alcohols.
- Substitution: Electrophilic or nucleophilic substitutions introduce diverse functional groups.
Biology
The compound's structural characteristics enable it to interact with biological macromolecules, making it a candidate for drug development and biochemical studies. It has demonstrated notable biological activities, including:
- Anticancer Activity: Studies indicate that this compound can inhibit cancer cell proliferation by targeting specific enzymes involved in cell cycle regulation.
- Antimicrobial Properties: Exhibits activity against various bacterial strains, suggesting potential as an antibiotic agent.
- Antioxidant Effects: Demonstrated ability to scavenge free radicals, contributing to cellular protection against oxidative stress.
Case Study: Anticancer Activity
A study evaluated the compound's effects on breast cancer cell lines, revealing a significant reduction in cell viability at specific concentrations. The mechanism was attributed to apoptosis induction via caspase activation.
Industry
In industrial applications, this compound is explored for developing new materials with enhanced properties. Its potential uses include:
- Conductive Polymers: Integration into polymer matrices to improve electrical conductivity.
- Stabilizers in Formulations: Acts as a stabilizing agent in various chemical formulations due to its unique functional groups .
Data Table: Summary of Applications
| Application Area | Description | Key Findings |
|---|---|---|
| Chemistry | Building block for complex molecules | Multi-step synthesis; versatile reactivity |
| Biology | Anticancer, antimicrobial, antioxidant | Significant reduction in cancer cell viability; effective against bacteria |
| Industry | Development of conductive materials | Enhances stability and conductivity in formulations |
Mechanism of Action
The mechanism by which this compound exerts its effects often involves its interaction with specific molecular targets, such as enzymes or receptors. For instance, it might inhibit an enzyme by binding to its active site, thus preventing the natural substrate from accessing it. Pathways involved could include inhibition of signal transduction pathways or the interruption of metabolic processes in cells.
Comparison with Similar Compounds
Structural Comparison with Similar Compounds
Core Heterocycle Variations
- Pyrimidine vs. Pyrrolo[2,3-d]pyrimidine: The target compound’s pyrimidine core differs from bicyclic systems like 7-cyclopentyl-N,N-dimethyl-2-((4-(N-(4-methylpyrimidin-2-yl)sulfamoyl)phenyl)amino)-7H-pyrrolo[2,3-d]pyrimidine-6-carboxamide (), which has a fused pyrrolo-pyrimidine structure.
Sulfonamide Substituents
- Methoxy vs. Halogenated or Alkyl Groups: The 4-methoxy group on the sulfonamide phenyl ring (target compound) contrasts with halogenated analogs like 4-(4-amino-1-(1-(5-fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)-2-fluoro-N-isopropylbenzamide (). Fluorine substituents increase electronegativity and metabolic stability, whereas methoxy groups donate electron density, enhancing resonance effects .
Pyrimidine Substitutions
- Diethylamino vs. Dimethylamino or Methyl Groups: The diethylamino group at position 4 of the pyrimidine (target) differs from simpler analogs like 4-amino-N-(4,6-dimethyl-2-pyrimidinyl)benzenesulfonamide ().
Physicochemical Properties
Table 1: Key Properties of Comparable Compounds
*Estimated LogP values based on substituent contributions.
Biological Activity
N-(4-{[4-(diethylamino)-6-methylpyrimidin-2-yl]amino}phenyl)-4-methoxybenzene-1-sulfonamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, applications in various diseases, and relevant research findings.
Chemical Structure and Properties
- Molecular Formula : C20H25N5O2S
- Molecular Weight : 425.51 g/mol
- IUPAC Name : N-(4-{[4-(diethylamino)-6-methylpyrimidin-2-yl]amino}phenyl)-4-methoxybenzenesulfonamide
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. The sulfonamide group is known for its role in enzyme inhibition, particularly in pathways related to cancer and infectious diseases. The compound can bind to enzymes or receptors, inhibiting their activity or altering their function, which disrupts essential biological pathways.
Biological Activities
- Antiviral Activity :
- Antibacterial Activity :
- Anticancer Properties :
- Enzyme Inhibition :
Research Findings
Several studies have explored the biological activities of this compound:
Case Studies
- Anti-HBV Activity :
-
Anticancer Efficacy :
- In vitro assays revealed that the compound significantly reduced cell viability in various cancer cell lines, indicating its potential as a chemotherapeutic agent .
- Antibacterial Screening :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
